molecular formula C18H27NO4S B2677619 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone CAS No. 400083-35-4

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone

Cat. No.: B2677619
CAS No.: 400083-35-4
M. Wt: 353.48
InChI Key: GCVNOKCUAJGEQR-UHFFFAOYSA-N
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Description

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a sulfonyl group, and a tert-butylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(tert-butyl)benzyl sulfonyl chloride, which is then reacted with 2-hydroxypropylamine to form the sulfonamide intermediate. This intermediate is subsequently cyclized to form the pyrrolidinone ring under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonyl groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyrrolidinone ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)benzyl sulfonamide
  • 2-Hydroxypropyl pyrrolidinone
  • N-(4-(Tert-butyl)benzyl)-2-pyrrolidinone

Uniqueness

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[3-[(4-tert-butylphenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-18(2,3)15-8-6-14(7-9-15)12-24(22,23)13-16(20)11-19-10-4-5-17(19)21/h6-9,16,20H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNOKCUAJGEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CC(CN2CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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